2-{4-[6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-one
Description
This compound is a heterocyclic molecule featuring a pyrimidine core substituted with a morpholine ring at the 6-position and a piperazine ring at the 4-position. The piperazine moiety is further linked to a piperidine-containing ethanone group. The compound’s design aligns with strategies to enhance solubility and bioavailability through polar heterocycles like morpholine and piperidine .
Properties
IUPAC Name |
2-[4-(6-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]-1-piperidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N6O2/c26-19(25-4-2-1-3-5-25)15-22-6-8-23(9-7-22)17-14-18(21-16-20-17)24-10-12-27-13-11-24/h14,16H,1-13,15H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUZCEEFJVAUMLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2CCN(CC2)C3=CC(=NC=N3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Based on its structure, it is likely that it interacts with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and van der Waals forces. These interactions may induce conformational changes in the target, altering its activity.
Pharmacokinetics
These properties are crucial for determining the compound’s bioavailability, which is the proportion of the drug that enters the circulation and is able to have an active effect.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds are identified in the evidence, differing primarily in substituents, core rings, or linker regions. Below is a comparative analysis:
Structural Comparison
Key Differences and Implications
Core Heterocycles: The target compound’s pyrimidine core contrasts with thienopyrimidine () or pyridopyrimidinone (). Thienopyrimidines often exhibit enhanced lipophilicity and kinase inhibition, whereas pyrimidines with morpholine substitutions may improve water solubility . Compounds with pyrrolidine linkers () introduce conformational flexibility compared to the rigid piperazine-ethanone linkage in the target compound .
Substituent Profiles: The trifluoromethylphenyl group in Compound 5 () enhances metabolic stability but may reduce solubility compared to the morpholinyl-pyrimidine group in the target compound .
Linker Regions: The ethanone linker in the target compound provides a ketone functional group absent in analogs like the butanone-linked Compound 5 () or ether-linked pyrrolidine derivatives (). Ketones may participate in hydrogen bonding, influencing receptor interactions .
Pharmacological Potential
While direct activity data for the target compound is unavailable, structurally related compounds exhibit diverse biological activities:
- Kinase Inhibition: Thienopyrimidine derivatives () are reported as kinase inhibitors, suggesting the target compound’s morpholinyl-pyrimidine core may similarly target ATP-binding pockets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
